molecular formula C13H9BrFNO B291623 N-(4-bromo-2-fluorophenyl)benzamide

N-(4-bromo-2-fluorophenyl)benzamide

Cat. No.: B291623
M. Wt: 294.12 g/mol
InChI Key: XRFXQWRKLOSMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-2-fluorophenyl)benzamide is a benzamide derivative characterized by a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring attached to the amide nitrogen. This substitution pattern confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. For instance, the methoxy-substituted analog has a molecular weight of 324.145 g/mol, a boiling point of 335.6±42.0 °C, and a logP value of 3.47, indicating moderate hydrophobicity .

Properties

Molecular Formula

C13H9BrFNO

Molecular Weight

294.12 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)benzamide

InChI

InChI=1S/C13H9BrFNO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

XRFXQWRKLOSMNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence molecular properties and bioactivity. Key analogs include:

N-(4-Chloro-2-fluorophenyl)benzamide (Compound 21, )
  • Structure : Chlorine replaces bromine at the para position.
  • Synthesis : Lower yield (34%) compared to brominated analogs, suggesting reduced reactivity of the chloro substituent in amidation reactions .
  • Physicochemical Impact : Chlorine’s smaller atomic radius and lower electron-withdrawing capacity may reduce steric hindrance and alter solubility compared to bromine.
N-(4-Bromo-3-chlorophenyl)-4-fluorobenzamide ()
  • Structure : Additional chlorine at the meta position and fluorine on the benzamide ring.
  • Molecular Weight : 328.56 g/mol, higher than the target compound due to the extra chlorine .
  • Bioactivity Implications : Halogen positioning may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like MEK162 (a MEK inhibitor with a similar bromo-fluorophenyl motif) .

Substituent Effects on the Benzamide Core

Modifications to the benzamide ring alter electronic properties and intermolecular interactions:

N-(4-Bromo-2-fluorophenyl)-2-methoxybenzamide ()
  • Structure : Methoxy group at the benzamide ring’s ortho position.
  • Key Properties: Boiling point: 335.6±42.0 °C (higher than non-polar analogs due to hydrogen bonding capacity). logP: 3.47 (slightly more hydrophobic than unsubstituted benzamides) .
N-(4-Bromo-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (Compound 22, )
  • Structure: Incorporates a dihydroisoquinoline moiety.
  • Synthesis : Moderate yield (40%), reflecting challenges in introducing bulky substituents .

Crystallographic and Structural Comparisons

  • 4-Bromo-N-(2-nitrophenyl)benzamide () :
    • Exhibits two molecules per asymmetric unit, with bond lengths and angles influenced by nitro group resonance. Comparatively, bromo-fluoro analogs may display altered crystal packing due to halogen bonding .
  • N-(3-Bromo-1,4-dioxo-1,4-dihydronaphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide () :
    • Complex steric effects from the naphthyl group result in a higher R factor (0.056), indicating less precise structural resolution compared to simpler benzamides .

Physicochemical and Pharmacological Trends

Table 1. Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Weight (g/mol) logP Boiling Point (°C) Yield (%) Notable Features
N-(4-Bromo-2-fluorophenyl)benzamide ~299.1 (estimated) ~3.2* ~320 (estimated) N/A Target compound
N-(4-Bromo-2-fluorophenyl)-2-methoxybenzamide 324.145 3.47 335.6±42.0 N/A Enhanced polarity from methoxy
Compound 22 () ~435.3 N/A N/A 40 Dihydroisoquinoline moiety
N-(4-Bromo-3-chlorophenyl)-4-fluorobenzamide 328.56 N/A N/A N/A Dual halogenation

*Estimated based on analog data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.